In-Depth Technical Guide: Synthesis of 5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone
In-Depth Technical Guide: Synthesis of 5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone, a valuable chiral building block in medicinal chemistry and drug development. This document outlines a detailed synthetic pathway, complete with experimental protocols and characterization data.
Synthetic Strategy
The synthesis of the target molecule, 5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone, commences from the readily available L-Gulono-1,4-lactone. The synthetic route involves a three-step sequence:
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Protection of the vicinal diol: The 2- and 3-hydroxyl groups of L-Gulono-1,4-lactone are protected as an isopropylidene acetal.
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Selective protection of the primary alcohol: The primary hydroxyl group at the C-6 position is selectively protected using a tert-butyldimethylsilyl (TBDMS) group.
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Azide introduction with stereochemical inversion: The secondary hydroxyl group at the C-5 position is first activated as a mesylate, followed by nucleophilic substitution with sodium azide to introduce the azido functionality with inversion of configuration.
This strategy ensures the correct stereochemistry and functional group arrangement in the final product.
Experimental Protocols
Step 1: Synthesis of 2,3-O-isopropylidene L-Gulono-1,4-lactone
This initial step protects the cis-diol at the C-2 and C-3 positions, rendering the other hydroxyl groups available for subsequent selective manipulations.
Materials:
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L-Gulono-1,4-lactone
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Acetone
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2,2-Dimethoxypropane
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p-Toluenesulfonic acid monohydrate (catalyst)
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Sodium bicarbonate
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Ethyl acetate
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Hexane
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Anhydrous sodium sulfate
Procedure:
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A suspension of L-Gulono-1,4-lactone (1.0 eq.) in anhydrous acetone is prepared in a round-bottom flask equipped with a magnetic stirrer.
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2,2-Dimethoxypropane (2.5 eq.) is added to the suspension.
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A catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.) is added to the mixture.
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The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction is quenched by the addition of solid sodium bicarbonate and stirred for 30 minutes.
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The mixture is filtered, and the filtrate is concentrated under reduced pressure.
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The residue is redissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
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The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3-O-isopropylidene L-Gulono-1,4-lactone as a white solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 2,3-O-isopropylidene L-Gulono-1,4-lactone | C₉H₁₄O₆ | 218.20 | 85-95 | White solid |
Step 2: Synthesis of 6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone
The steric bulk of the tert-butyldimethylsilyl group allows for the selective protection of the less hindered primary hydroxyl group at C-6.
Materials:
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2,3-O-isopropylidene L-Gulono-1,4-lactone
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tert-Butyldimethylsilyl chloride (TBDMS-Cl)
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Imidazole
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous ammonium chloride
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a solution of 2,3-O-isopropylidene L-Gulono-1,4-lactone (1.0 eq.) in anhydrous DMF, imidazole (2.5 eq.) is added, and the mixture is stirred until all solids dissolve.
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The solution is cooled to 0 °C in an ice bath.
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tert-Butyldimethylsilyl chloride (1.2 eq.) is added portion-wise to the cooled solution.
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The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting material.
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The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
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The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine.
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The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone | C₁₅H₂₈O₆Si | 332.46 | 80-90 | Colorless oil |
Step 3: Synthesis of 5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone
This two-part final step involves the activation of the C-5 hydroxyl group followed by an SN2 reaction with azide, leading to the desired product with inversion of stereochemistry.
Part A: Mesylation of the C-5 Hydroxyl Group
Materials:
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6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone
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Anhydrous Dichloromethane (DCM)
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Triethylamine (TEA)
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Methanesulfonyl chloride (MsCl)
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Ice-cold water
Procedure:
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The silyl-protected lactone (1.0 eq.) is dissolved in anhydrous DCM and cooled to 0 °C.
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Triethylamine (1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).
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The reaction is stirred at 0 °C and monitored by TLC.
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Upon completion, the reaction is quenched with ice-cold water and extracted with DCM.
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The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude mesylate, which is used in the next step without further purification.
Part B: Nucleophilic Substitution with Sodium Azide
Materials:
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Crude 5-O-mesyl-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone
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Sodium azide (NaN₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Water
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Brine
Procedure:
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The crude mesylate is dissolved in anhydrous DMF.
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Sodium azide (3.0 eq.) is added, and the mixture is heated to 80-90 °C.
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The reaction progress is monitored by TLC.
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After completion, the reaction mixture is cooled to room temperature and diluted with water.
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The aqueous layer is extracted with ethyl acetate.
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The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
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The final product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) (over 2 steps) | Physical State | CAS Number |
| 5-Azido-6-(tert-butyldimethylsilyl)-2,3-O-isopropylidene L-Gulono-1,4-lactone | C₁₅H₂₇N₃O₅Si | 385.48 | 70-80 | Colorless oil | 118464-49-6[1] |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis.
